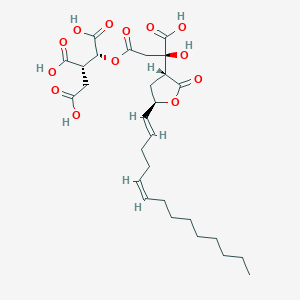
Nodularin Har
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nodularin Har is a natural product found in Nodularia with data available.
Wissenschaftliche Forschungsanwendungen
Nodularin Har, a variant of nodularin, is a cyanobacterial hepatotoxin with significant scientific interest. Its applications in scientific research have been explored in various studies. The following paragraphs summarize key research areas involving Nodularin Har.
Nodularin-Har: A New Variant of Nodularin
Nodularin-Har, characterized by the substitution of homoarginine for arginine, was isolated from Nodularia PCC7804. This structure elucidation is crucial for understanding its distinct biochemical properties and potential applications in scientific studies, including toxicological assessments and environmental monitoring (Saito et al., 2001).
Gene Expression Modulation
Research has demonstrated that nodularin, including variants like Nodularin Har, can modulate gene expression, particularly influencing genes related to tumor necrosis factor α (TNFα) and early-response genes in rat hepatocytes. This has implications for understanding the molecular mechanisms of liver tumor promotion (Sueoka et al., 2005).
Biosynthesis of Nodularin
Studies have identified genes involved in the biosynthesis of nodularin in Nodularia, which are crucial for understanding the production of Nodularin Har. Knowledge of peptide synthetase and polyketide synthase genes provides insights into its biosynthesis, aiding in the detection and monitoring of toxic cyanobacteria (Moffitt & Neilan, 2001).
Toxicological Studies
Toxicological research has shown that nodularins, including Nodularin Har, are involved in various toxic effects such as hepatotoxicity and carcinogenicity. Understanding the mechanisms of these effects is vital for assessing environmental and health risks (Chen et al., 2013).
Biodegradation and Environmental Fate
The fate of Nodularin Har in aquatic environments, including its stability and biodegradation, is crucial for environmental monitoring and management. Research on its interaction with sediments and microbial communities offers insights into how it may be mitigated or removed from water systems (Toruńska et al., 2008).
Immunological Impact
Nodularin's impact on immune cells, including inhibition of lymphocyte functions and T-cell dysfunction, is significant for understanding its broader biological effects. This has implications for assessing the health impacts of exposure to Nodularin Har (Yea et al., 2000).
Eigenschaften
Produktname |
Nodularin Har |
|---|---|
Molekularformel |
C42H62N8O10 |
Molekulargewicht |
839 g/mol |
IUPAC-Name |
(2Z,5R,6S,9S,12S,13S,16R)-9-[4-(diaminomethylideneamino)butyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid |
InChI |
InChI=1S/C42H62N8O10/c1-8-32-39(55)49-35(41(58)59)27(5)37(53)47-30(16-12-13-21-45-42(43)44)38(54)46-29(26(4)36(52)48-31(40(56)57)19-20-34(51)50(32)6)18-17-24(2)22-25(3)33(60-7)23-28-14-10-9-11-15-28/h8-11,14-15,17-18,22,25-27,29-31,33,35H,12-13,16,19-21,23H2,1-7H3,(H,46,54)(H,47,53)(H,48,52)(H,49,55)(H,56,57)(H,58,59)(H4,43,44,45)/b18-17+,24-22+,32-8-/t25-,26-,27-,29-,30-,31+,33-,35+/m0/s1 |
InChI-Schlüssel |
YCFHEUGHSRSOFR-LTNJPURBSA-N |
Isomerische SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCCN=C(N)N)C)C(=O)O |
Kanonische SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCCN=C(N)N)C)C(=O)O |
Synonyme |
nodularin-Har |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




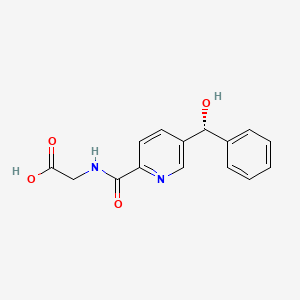

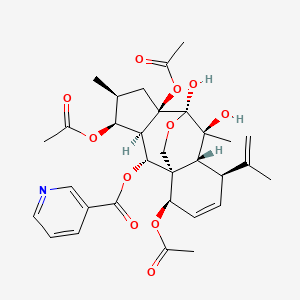
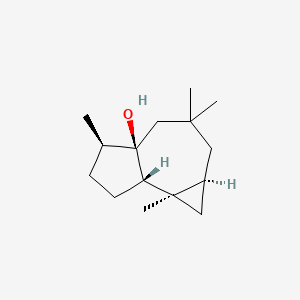

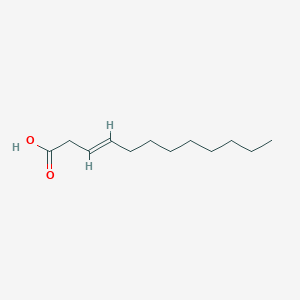
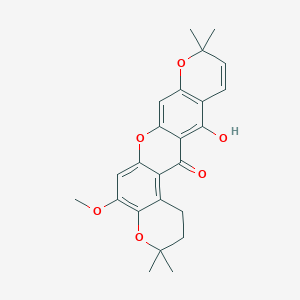
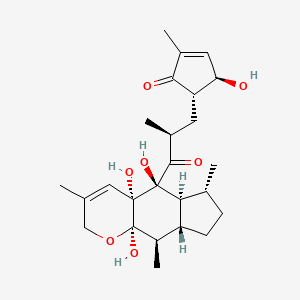
![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-[4-methyl-2-[(Z)-prop-1-enyl]phenyl]deca-6,8-dienyl]acetamide](/img/structure/B1246462.png)



